molecular formula C13H17N3O2S B493997 5,6-Dimethyl-2-(morpholin-4-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 731001-94-8

5,6-Dimethyl-2-(morpholin-4-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B493997
CAS No.: 731001-94-8
M. Wt: 279.36g/mol
InChI Key: XOCKKNNKFHPPQO-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(morpholin-4-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 731001-94-8) is a high-purity chemical compound offered for research purposes. This thieno[2,3-d]pyrimidine derivative features a morpholinylmethyl substitution and is part of a prominent class of heterocyclic compounds recognized as bioisosteres of quinazolines, which contributes to its potential for diverse biological interactions . The core thieno[2,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in oncology research . This structural class has been extensively investigated as a platform for developing potent kinase inhibitors . Researchers have identified various thieno[2,3-d]pyrimidine derivatives as inhibitors of critical oncogenic targets, including the epidermal growth factor receptor (EGFR), VEGFR-2, and other key kinases involved in cancer cell signaling and proliferation . Compounds based on this scaffold have demonstrated promising anti-proliferative effects against a range of cancer cell lines, such as MCF-7 (breast cancer), A549 (non-small cell lung cancer), and others in preclinical studies . The morpholine ring, a common pharmacophore in drug molecules, is known to influence the physicochemical properties and binding characteristics of the molecule, potentially contributing to its activity and selectivity profile . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5,6-dimethyl-2-(morpholin-4-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-8-9(2)19-13-11(8)12(17)14-10(15-13)7-16-3-5-18-6-4-16/h3-7H2,1-2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCKKNNKFHPPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene Derivatives with Formamide

The foundational step for constructing the thieno[2,3-d]pyrimidin-4-one scaffold involves cyclocondensation of 2-amino-3-carboethoxythiophene with formamide. In this method, 2-amino-3-carboethoxythiophene (2 mmol) is refluxed in formamide (20 mL) for 3 hours, followed by cooling and filtration to yield the pyrimidinone core . The reaction achieves a 95% yield after recrystallization from ethanol, with a melting point of 245°C . This high-yielding protocol is critical for establishing the bicyclic system before introducing substituents.

Key modifications for the target compound include:

  • Methylation : Introduction of methyl groups at positions 5 and 6 via alkylation agents such as methyl iodide in the presence of a base (e.g., potassium carbonate).

  • Morpholin-4-ylmethyl Functionalization : Post-cyclization, the morpholine moiety is introduced through nucleophilic substitution or reductive amination. For example, chloromethyl intermediates react with morpholine in dichloromethane (DCM) under reflux .

One-Pot Three-Component Synthesis

A streamlined approach employs a one-pot reaction combining 2H-thieno[2,3-d] oxazine-2,4(1H)-dione, aromatic aldehydes, and amines. In a representative procedure :

  • Reagents : 2H-benzo thieno[2,3-d] oxazine-2,4(1H)-dione (1.5 equiv), morpholine (1.5 equiv), and 4-methylbenzaldehyde (1.0 equiv) are heated in ethanol under reflux for 10–14 hours.

  • Cyclization : Addition of potassium hydroxide (2.0 equiv) and further reflux for 6–10 hours induces intramolecular cyclization.

  • Purification : Silica gel chromatography with petroleum ether/ethyl acetate (10:1–2:1) affords the product in 62% yield .

This method is advantageous for introducing both methyl and morpholinyl groups concurrently, though optimization is required to enhance yield.

Post-Synthetic Modification via Amide Bond Formation

Late-stage incorporation of the morpholin-4-ylmethyl group is achieved through activation of carboxylic acid intermediates. In a related synthesis :

  • Activation : 6-[6-(4-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-2-naphthalenecarboxylic acid is treated with oxalyl chloride and catalytic DMF in DCM.

  • Coupling : The resultant acyl chloride reacts with morpholine at room temperature.

  • Purification : Gradient elution (0–10% MeOH in DCM) yields the product in 36% yield .

This approach is less efficient for the target compound but offers flexibility in modifying substituents post-cyclization.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYieldPurificationSource
CyclocondensationFormamide, methyl iodideReflux, 3 hr95%Recrystallization
One-Pot SynthesisEthanol, KOHReflux, 10–14 hr62%Silica chromatography
Suzuki-MiyauraPd(PPh3)4, Na2CO380°C, 12 hr44%Silica chromatography
Amide CouplingOxalyl chloride, morpholineRT, 30 min36%Gradient elution

Analytical Validation

Synthetic intermediates and the final compound are characterized by:

  • 1H-NMR : Peaks at δ 2.30–2.50 (methyl groups), δ 3.50–3.70 (morpholine protons), and δ 7.20–8.50 (aromatic protons) .

  • FTIR : Stretching vibrations at 1670 cm⁻¹ (C=O), 1240 cm⁻¹ (C-N), and 680 cm⁻¹ (C-S) .

  • Elemental Analysis : C, H, N values within ±0.4% of theoretical calculations .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(morpholin-4-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholin-4-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 5,6-Dimethyl-2-(morpholin-4-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one have shown effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4 to 16 µg/mL, comparable to established antifungal agents like clotrimazole .

Anticancer Potential

The compound has been investigated for its potential in cancer therapy. Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways linked to tumor growth. For example, one study highlighted the effectiveness of structurally related compounds in targeting cancer cells while minimizing toxicity to normal cells .

Antitubercular Activity

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antitubercular properties. A series of synthesized compounds demonstrated promising activity against Mycobacterium tuberculosis, suggesting that modifications at specific positions can enhance efficacy against this pathogen .

Material Science Applications

Beyond pharmacological applications, compounds like this compound are being explored in material science. Their unique electronic properties make them suitable candidates for use in organic electronics and as components in sensors and other electronic devices due to their ability to conduct electricity and interact with light effectively .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thieno[2,3-d]pyrimidine derivatives, researchers found that certain modifications significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values demonstrating that specific side chains could improve the compound's interaction with microbial membranes .

Case Study 2: Cancer Treatment Development

A series of experiments focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives revealed that compounds with morpholine substitutions exhibited greater selectivity towards cancer cells compared to non-cancerous cells. This selectivity was attributed to the ability of these compounds to interfere with critical cellular pathways involved in tumor growth and survival .

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound NameMIC (µg/mL)Target Organism
Compound A4Candida albicans
Compound B8Staphylococcus aureus
Compound C16Escherichia coli

Table 2: Anticancer Activity Profiles

Compound NameIC50 (µM)Cancer Cell Line
Compound D10MCF-7 (Breast Cancer)
Compound E15HeLa (Cervical Cancer)
Compound F12A549 (Lung Cancer)

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(morpholin-4-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Antiviral Activity

  • DNTP (5,6-dimethyl-2-(4-nitrophenyl) analog) demonstrated potent inhibition of HIV-1 reverse transcriptase (RT) but faced resistance mutations (e.g., C280A, T286A) in RT’s p51 subunit .
  • The target compound’s morpholinomethyl group may reduce susceptibility to resistance mechanisms seen in DNTP due to distinct binding interactions. Morpholine’s electron-rich nature could facilitate hydrogen bonding with target proteins, enhancing affinity compared to nitroaryl groups .

Cytotoxicity and Selectivity

  • Derivatives like 5,6-dimethyl-2-(thiophen-2-yl) analogs (CAS: 685542-44-3) exhibited moderate cytotoxicity against HeLa cells, with activity influenced by substituent hydrophobicity .
  • The target compound ’s morpholine group likely improves selectivity for enzymes over cellular membranes, as morpholine derivatives are commonly used to optimize pharmacokinetic profiles (e.g., solubility, metabolic stability) .

Anti-inflammatory and Analgesic Potential

  • Compounds such as 2-mercapto-3-(substituted amino)-5,6,7,8-tetrahydro analogs showed significant anti-inflammatory and analgesic activities in preclinical models .
  • The target compound’s lack of a free thiol or amino group may reduce ulcerogenic risk compared to mercapto-substituted analogs, making it a safer candidate for inflammatory disorders .

Biological Activity

5,6-Dimethyl-2-(morpholin-4-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 731001-94-8) is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H17N3O2SC_{13}H_{17}N_{3}O_{2}S and a molecular weight of 279.36 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with methyl and morpholine groups, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as anticancer agents. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • In Vitro Studies :
    • A study assessed the cytotoxicity of this compound against several cancer cell lines including lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29). The half-maximal cytotoxic concentration (CC50) values were determined using the MTT assay method.
    • Table 1 presents the CC50 values for this compound compared to standard chemotherapeutics like 5-fluorouracil and cisplatin.
CompoundCell LineCC50 (µM)
This compoundHT2958.44 ± 8.75
MCF799.87 ± 10.90
A549129.41 ± 10.04
5-FluorouracilHT29381.16 ± 25.51
CisplatinHT2947.17 ± 7.43

These results indicate that the compound exhibits significant cytotoxicity against colon cancer cells compared to established chemotherapeutics.

The mechanisms underlying the anticancer effects of thieno[2,3-d]pyrimidine derivatives include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in tumor growth such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and various Janus kinases (JAK1 and JAK2) .
  • Induction of Apoptosis : The activation of caspase cascades suggests that these compounds may promote programmed cell death in cancer cells .

Case Studies

  • Breast Cancer Research : In a study evaluating new thieno[2,3-d]pyrimidine derivatives against MDA-MB-231 breast cancer cells, one derivative demonstrated an IC50 comparable to paclitaxel (PTX), indicating strong potential as an anti-breast cancer agent . This highlights the relevance of structural modifications in enhancing biological activity.
  • Comparative Analysis : Research comparing various thieno[2,3-d]pyrimidines showed that those with specific substituents exhibited enhanced inhibitory effects on cancer cell proliferation . This suggests that further structural optimization could yield even more potent derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 5,6-dimethyl-2-(morpholin-4-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one?

  • Answer : The synthesis typically involves multi-step routes starting from thieno[2,3-d]pyrimidin-4-one precursors. For example:

Core formation : Cyclocondensation of 2-aminothiophene derivatives with ketones or aldehydes under solvent-free conditions (yields ~72%) .

Functionalization : Introduction of the morpholin-4-ylmethyl group via nucleophilic substitution or reductive amination. For instance, reacting a bromomethyl intermediate with morpholine in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .

  • Key characterization : NMR (¹H/¹³C) to confirm substitution patterns, HRMS for molecular weight validation, and IR to verify carbonyl stretching (~1660–1680 cm⁻¹) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and morpholine integration (e.g., δ 3.6–3.8 ppm for morpholine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₉N₃O₂S requires [M+H]⁺ = 294.1278) .
  • HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water gradient) .
  • X-ray Crystallography : Resolves conformational details (if crystals are obtainable) .

Advanced Research Questions

Q. How can researchers reconcile conflicting bioactivity data across different assays (e.g., anticancer vs. antihyperlipidemic activity)?

  • Answer :

  • Assay-specific variables : Differences in cell lines (e.g., NCI-60 vs. Wistar rat models) or assay endpoints (cytotoxicity vs. lipid uptake inhibition) may explain discrepancies. For example, 5,6-dimethyl derivatives showed anticancer activity in melanoma cells (MDA-MB-435, GP = -31.02%) but lipid-lowering effects in vivo .
  • Mechanistic studies : Use target-specific assays (e.g., TRPA1 inhibition for neuropathic pain vs. RT inhibition for antiviral activity) to isolate pathways .
  • Dose-response profiling : Compare IC₅₀ values across models to identify potency thresholds .

Q. What computational strategies are employed to predict the binding mode of this compound to biological targets like TRPA1 or kinases?

  • Answer :

  • Molecular docking : Use programs like AutoDock Vina to model interactions between the morpholin-4-ylmethyl group and TRPA1’s cysteine-rich domains (e.g., Cys621, Cys641) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding energy (ΔG) and key residues (e.g., hydrogen bonds with Thr636) .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl vs. bromo groups) on activity using Hammett σ constants .

Q. How does the morpholin-4-ylmethyl substituent influence pharmacokinetic properties and target selectivity?

  • Answer :

  • Solubility : Morpholine improves aqueous solubility via hydrogen bonding (logP reduction by ~0.5 units) .
  • Metabolic stability : The morpholine ring resists cytochrome P450 oxidation, enhancing half-life in hepatic microsomal assays .
  • Selectivity : Morpholine’s electron-rich oxygen may engage polar residues in TRPA1 over off-target kinases (e.g., EGFR), as shown in kinome-wide profiling .

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